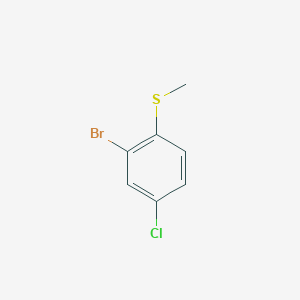
2-Bromo-4-chloro-1-methylthiobenzene
Overview
Description
2-Bromo-4-chloro-1-methylthiobenzene is a chemical compound with the CAS Number: 452082-73-4 . Its IUPAC name is (2-bromo-4-chlorophenyl) (methyl)sulfane . The molecular weight of this compound is 237.55 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-1-methylthiobenzene is 1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the bromine, chlorine, and methylthio groups on the benzene ring.Physical And Chemical Properties Analysis
2-Bromo-4-chloro-1-methylthiobenzene is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
“2-Bromo-4-chloro-1-methylthiobenzene” is often used in chemical synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules. It can act as a building block in the synthesis of various organic compounds.
Catalyst Research
This compound could potentially be used in the development of single-atom catalysts . Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . The unique structure of “2-Bromo-4-chloro-1-methylthiobenzene” might contribute to the performance of these catalysts.
Energy Research
Given the interest in efficient and reasonable use of existing fossil resources, “2-Bromo-4-chloro-1-methylthiobenzene” could potentially be used in energy research . It might contribute to the efficient conversion of existing fossil energy into clean energy .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-bromo-4-chloro-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHVXVBKLNBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)


![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)
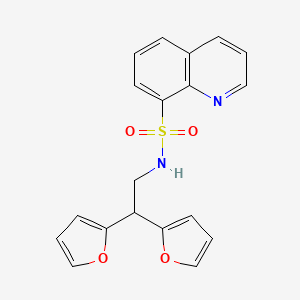
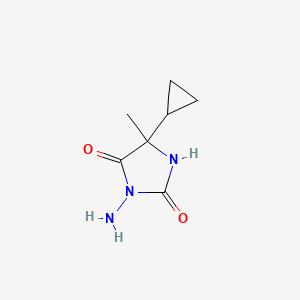
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
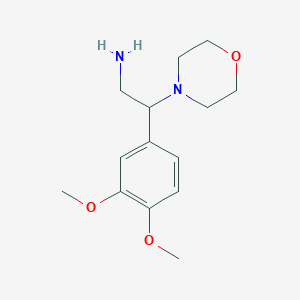

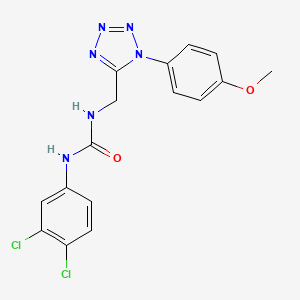
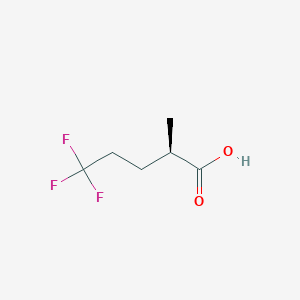

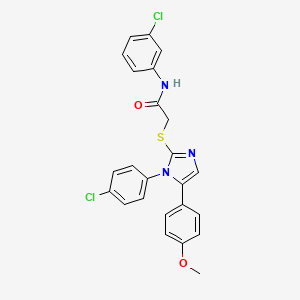
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)